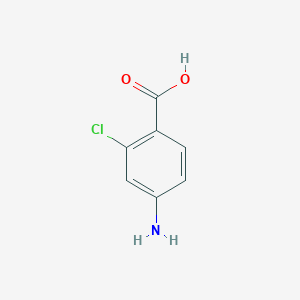

4-Amino-2-chlorobenzoic acid

Übersicht

Beschreibung

Quinidine methiodide is a quaternary ammonium compound derived from quinidine, an alkaloid found in the bark of the cinchona tree. It is known for its antiarrhythmic properties and is used in various medical and scientific applications. The molecular formula of quinidine methiodide is C21H27IN2O2, and it has a molecular weight of 466.36 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinidine methiodide can be synthesized through the methylation of quinidine. The reaction involves treating quinidine with methyl iodide in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows: [ \text{Quinidine} + \text{CH}_3\text{I} \rightarrow \text{Quinidine methiodide} ]

Industrial Production Methods: Industrial production of quinidine methiodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain pure quinidine methiodide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chinidinmethiodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chinidinmethiodid kann zu Chinidin-N-Oxid oxidiert werden.

Reduktion: Es kann zu Dihydrochinidin-Derivaten reduziert werden.

Substitution: Chinidinmethiodid kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Iodidion durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Persäuren werden üblicherweise als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Nucleophile wie Thiole, Amine oder Cyanide können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinidin-N-Oxid.

Reduktion: Dihydrochinidin-Derivate.

Substitution: Verschiedene substituierte Chinidinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Epidural Analgesia:

4-Amino-2-chlorobenzoic acid serves as a principal metabolite of 2-chloroprocaine. Its role in epidural analgesia is critical, as it contributes to the efficacy and safety of pain management during labor and surgical procedures. Studies have shown that its presence can influence the pharmacokinetics of chloroprocaine, affecting both maternal and fetal outcomes .

Analytical Chemistry:

The compound is utilized in high-performance liquid chromatography (HPLC) methods for analyzing chloroprocaine and its degradation products. For instance, a validated HPLC method has been developed for the simultaneous determination of chloroprocaine hydrochloride and this compound in injection solutions, highlighting its importance in pharmaceutical quality control .

Chemical Synthesis

Synthesis Pathways:

this compound can be synthesized from various precursors, including 2-chloro-4-nitrobenzoic acid. The synthesis involves reduction reactions using agents like granulated tin and concentrated hydrochloric acid, demonstrating its utility in organic synthesis .

Table 1: Synthesis Conditions for this compound

| Reactant | Conditions | Yield (%) |

|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Reflux with tin in HCl | Variable |

| Urea + Sodium nitrite | -2°C followed by heating | High |

Research Applications

Spectroscopic Studies:

Research has focused on the structural and spectral features of this compound compared to related compounds. These studies utilize techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to elucidate molecular characteristics, which are essential for further applications in material science and chemistry .

Supramolecular Chemistry:

Recent investigations have explored the use of this compound in supramolecular assemblies. It has been treated with various coformers to study the formation of cocrystals, which could have implications for drug delivery systems and material design .

Case Studies

Case Study 1: Epidural Analgesia Outcomes

A clinical study evaluated the effects of chloroprocaine and its metabolite on labor outcomes. The results indicated that patients receiving chloroprocaine experienced effective pain relief with minimal side effects, attributed partly to the rapid metabolism of this compound .

Case Study 2: Analytical Method Development

In another study, researchers developed an HPLC method to assess the stability of chloroprocaine in various formulations, ensuring that the degradation product levels remained within acceptable limits for safe clinical use. This method highlighted the importance of monitoring this compound concentrations during drug formulation processes .

Wirkmechanismus

Quinidine methiodide exerts its effects primarily by blocking sodium channels in cardiac cells. This action prolongs the action potential duration and reduces the excitability of the myocardium, thereby preventing abnormal heart rhythms. The compound also affects potassium channels, contributing to its antiarrhythmic properties. The molecular targets include the fast inward sodium current (I_Na) and the delayed rectifier potassium current (I_Kr) .

Vergleich Mit ähnlichen Verbindungen

Quinidine: A diastereomer of quinine with similar antiarrhythmic properties.

Quinine: An antimalarial agent with structural similarities to quinidine.

Cinchonidine: Another cinchona alkaloid with similar pharmacological effects.

Comparison: Quinidine methiodide is unique due to its quaternary ammonium structure, which enhances its water solubility and stability compared to its parent compound, quinidine. This structural modification also affects its pharmacokinetic properties, making it more suitable for certain medical applications .

Biologische Aktivität

4-Amino-2-chlorobenzoic acid (4ACB) is a derivative of aminobenzoic acid that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 173.58 g/mol. Its structure comprises an amino group and a chloro substituent on the benzene ring, which contribute to its biological activity. The compound has been studied for its interactions with various biological systems, particularly in the context of antimicrobial resistance and cancer therapy.

Antimicrobial Activity

Research indicates that 4ACB exhibits significant antimicrobial properties. In a study focusing on biofilm formation in Pseudomonas aeruginosa, 4ACB demonstrated moderate inhibition at concentrations of 2 mM and 3 mM, with inhibition rates of 24% and 28%, respectively. This effect was statistically significant compared to control groups (p < 0.01) . Additionally, molecular docking studies suggested that 4ACB could interact effectively with proteins involved in bacterial virulence, showing binding affinities comparable to known inhibitors .

Comparison of Antimicrobial Efficacy

| Compound | Concentration (mM) | Inhibition Rate (%) |

|---|---|---|

| This compound | 2 | 24 |

| 3 | 28 | |

| 2-Amino-4-chlorobenzoic acid | 3 | 67 |

This table illustrates the comparative effectiveness of 4ACB against another derivative, highlighting its potential as an antimicrobial agent.

The biological activity of 4ACB can be attributed to several mechanisms:

- Inhibition of Quorum Sensing : The compound's ability to interfere with quorum sensing pathways in bacteria may reduce their virulence and biofilm formation, making it a candidate for combating antibiotic resistance .

- Antifungal Properties : Similar derivatives have demonstrated broad-spectrum antifungal activity, indicating that 4ACB may possess similar properties .

- Interaction with Enzymatic Pathways : As a structural analogue of para-aminobenzoic acid (PABA), it may inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria .

Case Study: Antimicrobial Resistance

A recent investigation into the use of benzoic acid derivatives showed that both 4ACB and its analogs could effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (MIC around 15.62 µM). This finding emphasizes the potential application of these compounds in developing new treatments for resistant bacterial strains .

Clinical Implications

Given its biological activity, there is potential for utilizing 4ACB in clinical settings, particularly in dermatological applications due to its reported efficacy against skin pathogens and conditions like scleroderma and dermatomyositis . Furthermore, its role as an analytical agent in drug absorption studies highlights its versatility in pharmaceutical applications .

Eigenschaften

IUPAC Name |

4-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062431 | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-76-3 | |

| Record name | 4-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3S6924IA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.